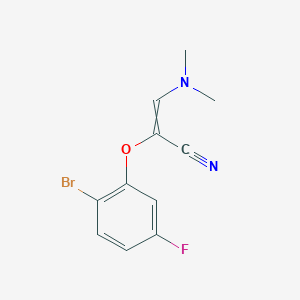![molecular formula C15H15BrFN B1405894 [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine CAS No. 1498345-25-7](/img/structure/B1405894.png)
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine
説明
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a chemical compound. It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
Molecular Structure Analysis
The molecular structure of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine can be represented by the InChI code 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of bromine, fluorine, and nitrogen atoms in the compound.
Physical And Chemical Properties Analysis
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a compound with a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
科学的研究の応用
Antibacterial Activity
A study by Uwabagira, Sarojini, and Poojary (2018) focused on the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, involving precursors with structural similarity to the compound . This compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential applications in developing new antibacterial agents (Uwabagira et al., 2018).
Synthesis of Complex Molecular Structures
Chukhajian et al. (2020) explored synthetic routes to 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl. Their research involved Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups, leading to complex molecular structures. This highlights the versatility of such bromo- and methyl-substituted compounds in organic synthesis (Chukhajian et al., 2020).
Tyrosine Kinase Inhibitors
Rewcastle et al. (1998) investigated a series of analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds, bearing similarities in structure to the query compound, were evaluated for their ability to inhibit tyrosine phosphorylation, indicating their potential use in cancer therapy (Rewcastle et al., 1998).
Fluorescence Probe Properties
Singh and Darshi (2002) studied the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles. Their research on compounds with phenyl groups and their interaction with different media could provide insights into the photophysical properties and potential applications of similar compounds in biological imaging and sensors (Singh and Darshi, 2002).
Crystal Structure Analysis
Das et al. (2003) synthesized and measured the X-ray crystal structure of amino-3-fluorophenyl boronic acid, a compound related to the query. Their work emphasizes the importance of structural analysis in understanding the reactivity and potential applications of such compounds in materials science and pharmaceuticals (Das et al., 2003).
特性
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN/c1-11-2-4-12(5-3-11)9-18-10-13-6-7-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBEUKDIIVKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
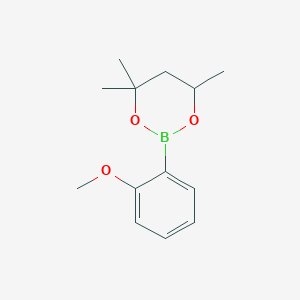
amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)
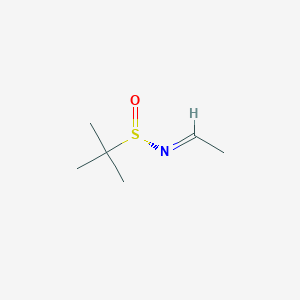
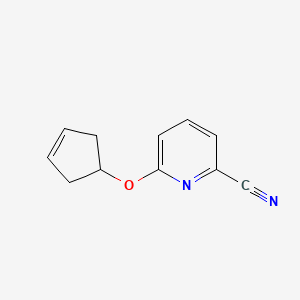
![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)
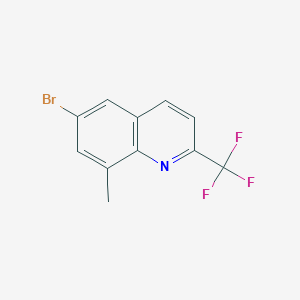
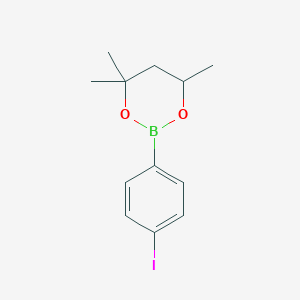
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
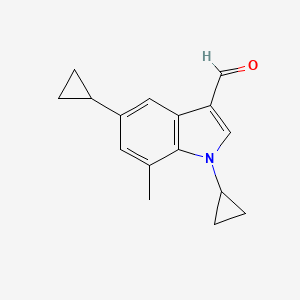
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
